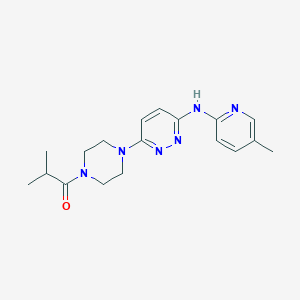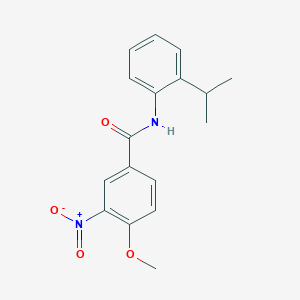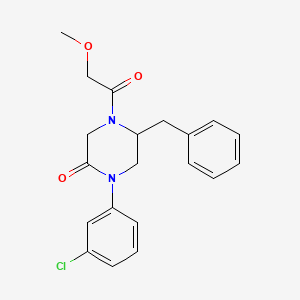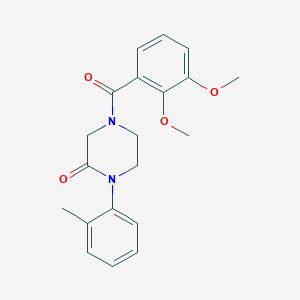
6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, which include compounds similar to 6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, often involves condensation reactions, cyclization, and reactions with secondary amines. For instance, the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes and subsequent reactions can lead to the formation of novel pyridazine derivatives, including thieno[2,3-c]pyridazines and phthalazine derivatives through various reaction pathways involving phosphorus oxychloride, thiourea, and electrophilic reagents (Gaby et al., 2003).
Molecular Structure Analysis
Crystal structures and molecular modeling play crucial roles in understanding the molecular structure of pyridazine derivatives. For compounds like this compound, X-ray diffraction and molecular orbital calculations are used to elucidate their structural characteristics, including conformation and electronic properties. These analyses help in understanding the inclination of phenyl rings, delocalization of nitrogen lone pairs, and the overall molecular geometry which can influence the compound's reactivity and interactions (Georges et al., 1989).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloalkylation, and condensation with secondary amines, leading to a diverse range of products with unique chemical properties. These reactions are instrumental in modifying the chemical structure and thus the properties of the compounds for specific applications. The ability of pyridazine compounds to react with different reagents under various conditions highlights their versatility and potential utility in chemical synthesis (Mustafa et al., 1964).
Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of pyrimidine and bispyrimidine derivatives, including those structurally related to "6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine," has been explored for potential anti-inflammatory and analgesic activities. These compounds are synthesized through condensation reactions involving isothiocyanato compounds and amines, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Sondhi et al., 2007).
Antibacterial Applications
A series of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds highlight the importance of the piperazinyl group in enhancing antibacterial efficacy (Taguchi et al., 1992).
Structural and Electronic Properties
The structural and electronic properties of compounds bearing the piperazinyl moiety have been studied through X-ray diffraction and molecular-orbital calculations. These studies provide insights into the stereochemistry and electronic interactions that may influence the biological activity of such compounds (Georges et al., 1989).
Anticonvulsant and Antihistaminic Properties
Research into the pharmacological properties of piperazinyl derivatives has identified compounds with promising anticonvulsant and antihistaminic activities. These findings suggest the potential of these derivatives in developing new therapeutic agents for treating epilepsy and allergic conditions (Gyoten et al., 2003).
Antifungal Activity
Amides from Piper species, including those with piperidine and pyrrolidine moieties, have been identified for their antifungal activities. This research underscores the potential of natural product derivatives in addressing fungal infections (Navickiene et al., 2000).
Anti-inflammatory and Analgesic Activities
The evaluation of ibuprofen analogs incorporating piperidine and pyrrolidine has revealed compounds with potent anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of modifying existing drugs to enhance their efficacy (Rajasekaran et al., 1999).
Propriétés
IUPAC Name |
2-methyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)18(25)24-10-8-23(9-11-24)17-7-6-16(21-22-17)20-15-5-4-14(3)12-19-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUOZATXCGGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
